Cycloinulohexaose

Description

Historical Context of Cycloinulohexaose and Cyclic Fructan Discovery

The journey of fructan research began in the early 19th century with the discovery of inulin (B196767), a linear polysaccharide, in the roots of Inula helenium. usda.govresearchgate.net For over a century, research primarily focused on the extraction, characterization, and physiological roles of linear fructans in plants. usda.govresearchgate.net The concept of cyclic fructans emerged much later.

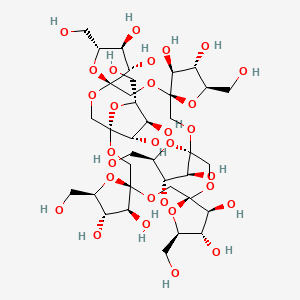

The enzymatic production of cycloinulo-oligosaccharides, including this compound, from inulin was first reported with the discovery of cycloinulo-oligosaccharide fructanotransferase (CFTase). tandfonline.com A significant breakthrough came with the isolation of a strain of Bacillus circulans (MCI-2554) that produced high levels of CFTase, enabling the large-scale production of cyclofructans. tandfonline.com This facilitated more in-depth studies into their structure and properties. The crystal structure of this compound was elucidated, revealing a unique 18-crown-6 (B118740) ether-like structure. tandfonline.comresearchgate.net

Significance of this compound within Cyclic Oligosaccharide Chemistry

This compound holds a distinct position in cyclic oligosaccharide chemistry, primarily due to its structural differences from the more well-known cyclodextrins, which are composed of α-(1,4)-linked D-glucopyranose units. oup.comresearchgate.net

Structural Uniqueness: The β-(2,1)-linked fructofuranose units of this compound create a more flexible and polar structure compared to the rigid, cone-shaped cyclodextrins. researchgate.net X-ray crystallographic analysis has confirmed that this compound possesses a structure analogous to an 18-crown-6 ether, a feature that dictates its specific complexing abilities. tandfonline.comresearchgate.net

Inclusion Complex Formation: Unlike cyclodextrins, which are known for forming inclusion complexes with a wide range of organic guest molecules in their hydrophobic cavity, this compound exhibits a more selective complexation behavior. oup.comresearchgate.net Its crown ether-like core allows it to form stable complexes with specific metal cations, such as potassium (K⁺), rubidium (Rb⁺), and barium (Ba²⁺), through charge-dipole electrostatic interactions. researchgate.netoup.comasm.org This property has led to its investigation as a potential ion carrier and sensor. oup.com

Table 1: Comparison of this compound and α-Cyclodextrin

| Feature | This compound | α-Cyclodextrin |

|---|---|---|

| Monomeric Unit | β-D-Fructofuranose | α-D-Glucopyranose |

| Linkage | β-(2,1) | α-(1,4) |

| Core Structure | Polar crown ether-like | Hydrophobic cavity |

| Primary Complexation | Metal cations | Organic molecules |

Overview of Contemporary Research Trends and Emerging Areas in this compound Studies

Current research on this compound is expanding beyond its basic characterization and exploring its potential in various applications.

Chiral Separations: A significant area of contemporary research is the use of this compound and its derivatives as chiral stationary phases (CSPs) in chromatography. researchgate.netresearchgate.netspringernature.com Derivatized cyclofructans have shown promise in separating a variety of racemic compounds, including amino acids, alcohols, and lactones. researchgate.net The separation mechanism is often based on dipole-dipole and hydrogen bonding interactions rather than inclusion complex formation. researchgate.net

Enzymatic Synthesis of Derivatives: Researchers are exploring the enzymatic synthesis of novel branched cyclofructans. tandfonline.com For instance, enzymes like levansucrase from Bacillus subtilis have been used to transfer fructose (B13574) residues to this compound, creating new branched-chain oligosaccharides with potentially altered properties and functionalities. tandfonline.com

Biotechnological Production: Efforts are ongoing to improve the production of this compound through biotechnological approaches. This includes the cell surface display of the CFTase gene in organisms like Saccharomyces cerevisiae for whole-cell biocatalysis, which simplifies the production and purification process. koreascience.kr

Table 2: Recent Research Applications of this compound

| Research Area | Key Findings |

|---|---|

| Chiral Chromatography | Derivatized this compound serves as an effective chiral stationary phase for separating enantiomers. researchgate.netresearchgate.net |

| Enzymatic Modification | Novel branched cyclofructans can be synthesized using enzymes, expanding the library of cyclofructan derivatives. tandfonline.com |

| Biocatalysis | Surface display of CFTase on yeast cells offers a promising method for efficient this compound production. koreascience.kr |

| Membrane Stabilization | this compound has demonstrated cryoprotective effects on liposomes during freezing and freeze-drying. usda.govoup.com |

Amphiphilic Derivatives: The synthesis of amphiphilic cycloinulohexaoses, by attaching long-chain acyl or alkyl groups, is another emerging area. oup.com These derivatives exhibit surface-active properties and have the potential to act as carriers for ions or organic compounds in membrane systems. oup.com

Structure

2D Structure

Properties

CAS No. |

124277-48-1 |

|---|---|

Molecular Formula |

C36H60O30 |

Molecular Weight |

972.8 g/mol |

IUPAC Name |

(1S,2S,3R,5R,8R,9S,10S,11R,15R,16S,17S,18R,22R,23S,24S,25R,29R,30S,31S,32R,36R,37S,38S,39R)-3,11,18,25,32,39-hexakis(hydroxymethyl)-4,7,12,14,19,21,26,28,33,35,40,42-dodecaoxahexaspiro[4.2.48.2.415.2.422.2.429.2.436.25]dotetracontane-1,2,9,10,16,17,23,24,30,31,37,38-dodecol |

InChI |

InChI=1S/C36H60O30/c37-1-13-19(43)25(49)31(61-13)7-56-33(27(51)21(45)15(3-39)63-33)9-58-35(29(53)23(47)17(5-41)65-35)11-60-36(30(54)24(48)18(6-42)66-36)12-59-34(28(52)22(46)16(4-40)64-34)10-57-32(8-55-31)26(50)20(44)14(2-38)62-32/h13-30,37-54H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-/m1/s1 |

InChI Key |

KTJGGFFFWLNJRH-MPBPJTCYSA-N |

Isomeric SMILES |

C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)OC[C@@]4([C@H]([C@@H]([C@H](O4)CO)O)O)OC[C@@]5([C@H]([C@@H]([C@H](O5)CO)O)O)OC[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)OC[C@]7(O1)[C@H]([C@@H]([C@H](O7)CO)O)O |

Canonical SMILES |

C1C2(C(C(C(O2)CO)O)O)OCC3(C(C(C(O3)CO)O)O)OCC4(C(C(C(O4)CO)O)O)OCC5(C(C(C(O5)CO)O)O)OCC6(C(C(C(O6)CO)O)O)OCC7(O1)C(C(C(O7)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cycloinulohexaose and Its Derivatives

Enzymatic Biosynthesis Pathways of Cycloinulohexaose

The primary route for synthesizing this compound, a cyclic oligosaccharide, is through enzymatic biosynthesis. This process relies on the catalytic activity of a specific enzyme that transforms linear fructans into cyclic structures.

Characterization and Role of Cycloinulo-oligosaccharide Fructanotransferase (CFTase) in this compound Synthesis

Cycloinulo-oligosaccharide fructanotransferase (CFTase) is the key enzyme responsible for the synthesis of this compound. jmb.or.krontosight.ai It catalyzes the conversion of inulin (B196767), a linear polysaccharide, into cycloinulooligosaccharides, which are cyclic molecules composed of six to eight β-(2→1)-linked D-fructofuranose units. jmb.or.krnih.gov Among these, this compound (CF6) is often the major product. jmb.or.kr

CFTase not only performs this cyclization reaction but also engages in other transfructosylation reactions, including disproportionation and coupling. jmb.or.krnih.gov This multifunctional nature allows the enzyme to be utilized for producing various sugar derivatives and functional oligosaccharides. jmb.or.kr The enzyme's structure typically includes several distinct regions, such as repeat sequences and a core region that is crucial for the hydrolysis of inulin. jmb.or.krresearchgate.net

CFTase has been successfully isolated from various bacterial strains, demonstrating a range of specificities and optimal operating conditions. Notable sources include species from the Bacillus genus.

Bacillus circulans : Strains like OKUMZ 31B and MCI-2554 are well-known producers of CFTase. nih.govtandfonline.com The enzyme from B. circulans MCI-2554, for instance, has a molecular mass estimated to be 115 kDa and exhibits maximal activity at a pH of 7.5 and a temperature of 45°C. oup.comnih.gov This strain is particularly noted for its high productivity of CFTase. tandfonline.comoup.com

Bacillus polymyxa : The MGL21 strain of B. polymyxa produces an extracellular CFTase. jmb.or.kr The gene for this enzyme has been cloned and sequenced, revealing a protein with a predicted molecular mass of 149,375 Da. jmb.or.kr This enzyme shows optimal activity at a higher temperature and pH of 50°C and 9.0, respectively. jmb.or.kr

Bacillus macerans : The CFC1 strain is another source of CFTase. nih.gov Interestingly, the CFTase from this strain can be processed from a 150 kDa form to a 107 kDa form, with the larger form showing a higher affinity for the inulin substrate. nih.govasm.org

Bacillus subtilis : While not a primary source for isolation, B. subtilis has been used as a host for the expression of CFTase genes from other Bacillus species. koreascience.krkoreascience.kr This allows for the study of the enzyme's regulation and production under different conditions.

Paenibacillus sp. : A newly isolated strain, Paenibacillus sp. LX16, has been shown to degrade inulin into a single type of fructooligosaccharide with a degree of polymerization of 6, indicating the production of this compound. nih.gov

Table 1: Comparison of CFTase from Different Bacterial Sources

| Feature | Bacillus circulans MCI-2554 | Bacillus polymyxa MGL21 | Bacillus macerans CFC1 |

|---|---|---|---|

| Optimal pH | 7.5 oup.comnih.gov | 9.0 jmb.or.kr | 7.5 jmb.or.kr |

| Optimal Temperature | 45°C oup.comnih.gov | 50°C jmb.or.kr | 45°C jmb.or.kr |

| Molecular Mass (kDa) | 115 oup.comnih.gov | 149 (predicted) jmb.or.kr | 150 and 107 (processed) nih.govasm.org |

| Primary Product | This compound and Cycloinuloheptaose tandfonline.com | This compound jmb.or.kr | Cycloinulooligosaccharides nih.gov |

The primary substrate for CFTase is inulin , a linear polymer of fructose (B13574) molecules. jmb.or.kr The enzyme catalyzes an intramolecular transfructosylation reaction, where it cleaves a portion of the inulin chain and transfers it to the end of the same molecule, forming a cyclic structure. nih.gov This cyclization reaction is the main pathway for the production of this compound. jmb.or.kr

Besides inulin, CFTase can also act on other substrates. For instance, when sucrose (B13894) is present, some CFTases can catalyze a coupling reaction, transferring a fructosyl unit from sucrose to an acceptor molecule like this compound to form branched cyclofructans. tandfonline.com The enzyme can also catalyze disproportionation reactions, where a fructosyl group is transferred between two oligosaccharide molecules. jmb.or.krtandfonline.com For example, CFTase from B. polymyxa can act on 1-β-fructofuranosyl nystose (B80899) (GF4) to produce a variety of products, including other oligosaccharides and this compound. jmb.or.kr

The synthesis of CFTase itself is often induced by the presence of inulin in the growth medium. koreascience.krkoreascience.kr However, the presence of glucose can lead to carbon catabolite repression, inhibiting the enzyme's synthesis. koreascience.krkoreascience.kr

Genetic engineering has been employed to enhance the production and modify the properties of CFTase. The gene encoding CFTase has been cloned from various Bacillus species and expressed in host organisms like Escherichia coli and Saccharomyces cerevisiae. jmb.or.krnih.govasm.org

These strategies allow for:

Overproduction of the enzyme : By expressing the CFTase gene in a high-expression host, larger quantities of the enzyme can be produced for industrial applications. asm.org

Modification of enzyme properties : Genetic modifications can be introduced to alter the enzyme's stability, substrate specificity, or optimal reaction conditions. For example, a truncated version of the CFTase gene from B. circulans MCI-2554 expressed in S. cerevisiae resulted in a recombinant enzyme with significantly increased thermostability. asm.orgnih.gov

Surface display : The CFTase gene from Paenibacillus macerans has been expressed on the cell surface of Saccharomyces cerevisiae. nih.gov This allows the whole yeast cell to be used as a biocatalyst, simplifying the purification process.

Understanding enzyme function : Cloning and sequencing the CFTase gene have provided insights into its structure and the function of its different domains. jmb.or.krnih.gov For instance, studies on the processed forms of CFTase from B. macerans revealed that the N-terminal region plays a role in the enzyme's binding affinity to inulin. nih.govasm.org

Substrate Utilization and Transfructosylation Reaction Mechanisms (e.g., inulin, sucrose)

Process Optimization for Efficient Enzymatic Production of this compound

The efficient production of this compound through enzymatic means is dependent on optimizing several process parameters. Research has focused on identifying the ideal conditions for both enzyme production by the source microorganism and the enzymatic reaction itself.

For the production of CFTase, the composition of the culture medium is critical. Inulin is a necessary carbon source to induce the synthesis of the enzyme. tandfonline.comkoreascience.kr The concentration of other nutrients, such as nitrogen sources, also influences the yield of CFTase. nih.gov For example, with Bacillus circulans MCI-2554, optimal culture conditions led to a significantly high CFTase activity of 1.89 U/ml in the culture supernatant. tandfonline.com

For the enzymatic reaction, key parameters to optimize include:

pH and Temperature : As noted earlier, each CFTase has an optimal pH and temperature at which it exhibits maximum activity. Operating the reaction at these optimal conditions is crucial for maximizing the yield of this compound. jmb.or.kroup.com

Substrate Concentration : The concentration of inulin can affect the reaction rate and the product distribution. nih.gov

Enzyme Concentration : The amount of CFTase used will directly impact the speed of the conversion of inulin to this compound. nih.gov

Enzymatic Synthesis of Novel Branched Cyclofructans from this compound

The catalytic versatility of certain enzymes allows for the synthesis of novel derivatives of this compound. Specifically, enzymes from Bacillus subtilis MCI-2834 have been used to create branched cyclofructans. tandfonline.com

This process involves a transfructosylation reaction where a fructose residue is transferred from a donor molecule, such as sucrose , to the this compound ring. tandfonline.com The resulting products are novel branched-chain oligosaccharides, where one or more fructose units are attached to the primary this compound structure. tandfonline.com This enzymatic approach offers a route to synthesize new cyclofructan derivatives that are not readily accessible through chemical modification methods. tandfonline.com

Chemical Synthesis Approaches for this compound and its Functionalized Analogues

Chemical methodologies are pivotal for modifying the inherent structure of this compound, thereby creating novel analogues with tailored functionalities. These approaches range from the challenging pursuit of a total chemical synthesis of the macrocycle to the more established methods of controlled derivatization.

Strategies for the Direct Chemical Synthesis of the this compound Macrocycle

The direct chemical synthesis of the this compound macrocycle, a cyclic oligosaccharide composed of six β-(2→1) linked D-fructofuranose units, represents a significant challenge in synthetic organic chemistry. Currently, the primary and most efficient route to obtain this compound is through the enzymatic conversion of inulin using cycloinulo-oligosaccharide fructanotransferase (CFTase). oup.com This enzyme catalyzes the intramolecular transfructosylation reaction, leading to the formation of the cyclic fructan.

A comprehensive search of the scientific literature reveals a notable absence of established methods for the de novo chemical synthesis of the this compound macrocycle from monomeric fructose units or other simple precursors. The inherent difficulties in stereoselectively forming the β-(2→1) glycosidic linkages and inducing macrocyclization in a controlled manner have made this a formidable synthetic target. While chemical synthesis strategies for other complex oligosaccharides and macrocycles are well-documented, the specific application of these methods to achieve a total synthesis of this compound has not been reported. Research in this area has predominantly focused on the chemical modification of the enzymatically produced macrocycle rather than its construction from the ground up.

Controlled Chemical Derivatization and Modification of this compound

The chemical modification of the native this compound structure has been a more fruitful area of research, leading to a variety of functionalized analogues. These derivatives are instrumental in studying the structure-property relationships of the this compound scaffold.

Permethylated this compound is a key derivative where all hydroxyl groups are converted to methyl ethers. This modification enhances its solubility in organic solvents and alters its complexation properties. The synthesis of permethylated this compound is achieved by treating a solution of this compound in dimethyl sulfoxide (B87167) (DMSO) with sodium hydride (NaH), followed by the addition of methyl iodide (CH₃I). uni-muenchen.de

The comprehensive characterization of permethylated this compound is crucial to confirm its structure and purity. A combination of spectroscopic and spectrometric techniques has been employed for this purpose.

| Characterization Technique | Purpose |

| Fast Atom Bombardment (FAB) Mass Spectrometry | To determine the molecular weight and confirm the complete methylation of the macrocycle. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectrometry | To elucidate the detailed chemical structure and confirm the substitution pattern. researchgate.net |

| X-ray Crystallography | To determine the precise three-dimensional structure and conformation of the molecule in the solid state. researchgate.net |

These characterization methods have been instrumental in understanding the binding characteristics of permethylated this compound with various metal cations. researchgate.net

The creation of amphiphilic derivatives of this compound, which possess both hydrophilic and hydrophobic regions, has been a subject of interest for their potential applications as novel surfactants and complexing agents. Research has focused on the synthesis of mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses. oup.com These compounds are prepared by reacting this compound with long-chain acyl chlorides or long-chain alkyl bromides, respectively. oup.com

The evaluation of their amphiphilic properties, particularly their ability to form micelles in aqueous solutions, is a key aspect of their study. The critical micelle concentration (cmc), which is the concentration at which micelles begin to form, and the aggregation number, the number of molecules in a single micelle, are important parameters.

| Amphiphilic this compound Derivative | Hydrophobic Chain | Aggregation Number | Critical Micelle Concentration (cmc) Effect with Metal Chlorides |

| Mono(6-O-tetradecanoyl)this compound | Tetradecanoyl | 4.8 | Increased with KCl, RbCl, BaCl₂; Decreased with LiCl, NaCl oup.com |

| Mono(6-O-tetradecyl)this compound | Tetradecyl | 6.5 | Increased with KCl, RbCl, BaCl₂; Decreased with LiCl, NaCl oup.com |

The data indicates that the ether-linked analogue (mono-6-O-tetradecyl) has a higher micelle-forming ability than the ester-linked analogue with the same carbon number in the hydrophobic tail. oup.com Furthermore, the changes in cmc upon the addition of various metal chlorides suggest that these amphiphilic cycloinulohexaoses can complex with specific cations like K⁺, Rb⁺, and Ba²⁺ in water. oup.com

Beyond permethylation and the introduction of simple amphiphilic character, other functionalized derivatives of this compound have been synthesized to explore its chemical versatility. One such example is the selective preparation of 6A,6C-di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose . This capped cyclofructan was synthesized by the reaction of this compound with biphenyl-4,4′-disulfonyl chloride. This type of derivatization introduces a rigid capping group, which can significantly alter the shape and host-guest properties of the macrocycle.

Another approach to functionalization involves the enzymatic synthesis of branched cyclofructans. Although the primary reaction is enzymatic, it represents a modification of the core this compound structure. In this method, enzymes from Bacillus subtilis are used to transfer fructose residues to the this compound ring, creating novel branched-chain oligosaccharides. tandfonline.com These structures consist of a cyclohexaose core with one or more fructose units attached as side chains. tandfonline.com

Advanced Structural Characterization and Conformational Analysis of Cycloinulohexaose

Crystallographic Elucidation of Cycloinulohexaose and its Inclusion Complexes

Crystallographic methods, particularly X-ray diffraction, have provided definitive insights into the molecular structure of this compound and its ability to form inclusion complexes.

The crystal structure of this compound trihydrate (C₃₆H₆₀O₃₀·3H₂O) has been determined to be trigonal, belonging to the R3 space group. oup.comresearchgate.net The unit cell dimensions for the hexagonal cell are a = 24.688 (17) Å and c = 6.477 (3) Å. oup.comresearchgate.net The molecule itself possesses C3 symmetry. researchgate.netcapes.gov.br This crystallographic data is crucial for understanding the fundamental solid-state packing and symmetry of the molecule. oup.comresearchgate.netresearchgate.netcapes.gov.br The formation of inclusion complexes, where a "guest" molecule is encapsulated within the this compound "host," can also be confirmed and characterized by X-ray diffraction, which reveals changes in the crystal structure upon inclusion. nankai.edu.cnmdpi.compnfs.or.kroatext.com

Each of the six fructofuranose rings that constitute the macrocycle adopts a specific conformation. The puckering of these five-membered rings can be quantitatively described by Cremer-Pople puckering parameters. chemrxiv.orgsmu.edu For this compound, the two independent D-fructofuranosyl units in the asymmetric unit both exhibit a ⁴T₃ (twisted) conformation. researchgate.net The specific puckering parameters have been determined as P = 348.1° and τm = 38.9° for one unit and P = 348.1° and τm = 38.9° for the other. researchgate.net This detailed conformational information is essential for understanding the fine structural details that influence the molecule's properties.

The conformation of a molecule can differ between its solid, crystalline state and when it is dissolved in a solution. nih.govnih.govethz.ch While X-ray crystallography provides a static picture of the molecule in a highly ordered crystal lattice, the molecule possesses more conformational freedom in solution. nih.govuzh.ch

Detailed Analysis of Fructofuranose Ring Conformations and Orientations within the Macrocycle (e.g., 18-crown-6 (B118740) skeleton, GTGTGT arrangement, puckering parameters)

Sophisticated Spectroscopic and Chromatographic Techniques for Structural Confirmation

Alongside crystallography, a suite of spectroscopic and chromatographic methods is essential for the comprehensive structural characterization of this compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the structure of this compound. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing large, non-volatile molecules like cyclooligosaccharides. mdpi.com These methods allow for the accurate determination of the molecular mass of this compound and its derivatives. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. mdpi.comnih.govchemrxiv.org The fragmentation pathways of cyclic oligosaccharides can be complex, but they provide valuable information about the connectivity and structure of the molecule. mdpi.comresearchgate.netresearchgate.net For instance, the fragmentation of permethylated this compound has been studied to understand its complexation characteristics with metal cations. mdpi.com The differences in fragmentation patterns between linear and cyclic oligosaccharides can also be used to distinguish between these structures. mdpi.com

Table 1: Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| ESI-MS | Molecular weight determination, study of non-covalent complexes | Accurate mass of the intact molecule, stoichiometry of complexes with metal ions. mdpi.com |

| MALDI-MS | Molecular weight determination of complex mixtures | Accurate mass, useful for analyzing mixtures of cyclofructans of different sizes. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and conformational analysis of this compound in solution. slideshare.netnih.govyoutube.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. slideshare.netbhu.ac.inlibretexts.org

The ¹H-NMR spectrum of this compound provides information on the number of non-equivalent protons and their spatial relationships through coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.govbhu.ac.in Variations in the chemical shifts of the ¹H signals upon the addition of metal ions have been used to study the selective complexation of this compound, indicating that the ether oxygen atoms of the 18-crown-6 core act as electron donors. researchgate.net

¹³C-NMR spectroscopy gives a distinct signal for each non-equivalent carbon atom, providing direct information about the carbon skeleton. bhu.ac.inlibretexts.org The chemical shifts in the ¹³C spectrum are sensitive to the conformation and the nature of neighboring atoms. bhu.ac.inlibretexts.org Together, ¹H and ¹³C-NMR data allow for the complete assignment of all signals and provide a detailed picture of the molecule's average conformation in solution. uzh.ch

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Type of Information | Relevance to this compound |

|---|---|---|

| ¹H | Chemical environment of protons, proton-proton coupling, spatial proximity (NOE) | Confirms the number of non-equivalent protons, provides insights into the conformation of fructofuranose rings, and studies complexation. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Structural Variant Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org It is an indispensable tool for assessing the purity of this compound and for analyzing its structural variants. The principle of HPLC involves pumping a sample mixture or analyte in a solvent, known as the mobile phase, at high pressure through a column packed with a solid adsorbent material, referred to as the stationary phase. wikipedia.orgfraunhofer.de The separation of the analyte's components is based on their differing interactions with the stationary phase. fraunhofer.de

The purity of a this compound preparation is critical for its characterization and potential applications. HPLC can effectively separate this compound from any impurities, such as smaller or larger inulo-oligosaccharides, unreacted starting materials, or by-products from the cyclization reaction. moravek.com The resulting chromatogram provides a quantitative measure of purity, with the area under the this compound peak being proportional to its concentration.

Several HPLC methods can be employed for the analysis of this compound:

Normal-Phase HPLC (NP-HPLC): This method utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. wikipedia.org It separates molecules based on their polarity, making it suitable for distinguishing between this compound and other less polar or more polar impurities.

Reversed-Phase HPLC (RP-HPLC): In contrast to NP-HPLC, RP-HPLC uses a non-polar stationary phase and a polar mobile phase. It is a widely used technique for the analysis of a broad range of molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. wikipedia.org This technique is particularly well-suited for the separation of highly polar compounds like carbohydrates, including this compound and its structural variants.

Structural Variant Analysis

Structural variants of this compound can include isomers with different linkage patterns or conformations. HPLC, particularly when coupled with high-resolution detectors, can be used to separate and identify these variants. The retention time of each variant in the HPLC column can differ based on subtle differences in its structure and interaction with the stationary phase. For instance, different linkage isomers of this compound may exhibit distinct retention profiles, allowing for their separation and quantification.

The table below summarizes typical HPLC conditions that can be adapted for the analysis of this compound.

| Parameter | Condition 1: NP-HPLC | Condition 2: RP-HPLC | Condition 3: HILIC |

| Column | Silica-based, 5 µm particle size | C18, 5 µm particle size | Amide-based, 3.5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient | Water/Acetonitrile gradient | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | UV (if derivatized) or ELSD | ELSD or Mass Spectrometry (MS) |

| Temperature | Ambient | 30 °C | 40 °C |

Other Advanced Analytical Characterization Methods for this compound (e.g., UV-Visible Spectroscopy, Higher-Order Structure (HOS) Characterization)

Beyond standard techniques, a suite of advanced analytical methods is employed to gain a deeper understanding of the structure and properties of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com While this compound itself does not possess strong chromophores that absorb in the UV-visible range, this technique can be indirectly useful. msu.edu For instance, if this compound is part of a host-guest complex with a chromophoric guest molecule, UV-Vis spectroscopy can be used to study the complexation behavior. rsc.org Changes in the absorbance spectrum of the guest molecule upon encapsulation by this compound can provide information about the binding affinity and stoichiometry of the complex. The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is a fundamental principle in these quantitative analyses. libretexts.org

Higher-Order Structure (HOS) Characterization

Higher-order structure (HOS) refers to the three-dimensional arrangement of a molecule, encompassing its secondary, tertiary, and quaternary structures. biofidus.decreative-biolabs.com For a cyclic oligosaccharide like this compound, HOS characterization is crucial for understanding its conformation in solution and its ability to form inclusion complexes. While the primary structure is defined by the sequence of fructose (B13574) units, the HOS is determined by the folding of the ring. X-ray crystallography has shown that the 18-crown-6 skeleton of this compound can adopt a specific conformational arrangement. oup.com

Several biophysical techniques are utilized for HOS characterization:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for studying the secondary and tertiary structure of molecules in solution. usp.org It measures the differential absorption of left and right circularly polarized light. Changes in the CD spectrum can indicate conformational changes in the this compound ring due to factors like solvent composition, temperature, or guest binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule. Techniques like 2D NMR can reveal through-space interactions, helping to define the molecule's conformation in solution.

The table below outlines the application of these advanced analytical methods to the characterization of this compound.

| Analytical Method | Information Obtained | Relevance to this compound |

| UV-Visible Spectroscopy | Electronic transitions, concentration of chromophoric substances. technologynetworks.comlibretexts.org | Indirectly useful for studying host-guest complexes with chromophoric guests. rsc.org |

| Circular Dichroism (CD) | Secondary and tertiary structure, conformational changes. usp.org | Elucidation of the solution conformation and its response to external stimuli. |

| Nuclear Magnetic Resonance (NMR) | Connectivity, 3D structure, dynamics. | Detailed conformational analysis and study of host-guest interactions at the atomic level. |

| Mass Spectrometry (MS) | Molecular weight, stoichiometry of complexes, overall shape (with ion mobility). | Confirmation of molecular identity and characterization of inclusion complexes. |

The comprehensive characterization of this compound using these advanced analytical techniques is fundamental to understanding its structure-function relationships and unlocking its full potential in various scientific and technological fields.

Host Guest Chemistry and Molecular Recognition Phenomena of Cycloinulohexaose

Complexation Behavior with Metal Cations

The central cavity of cycloinulohexaose, lined with ether oxygen atoms, acts as an effective binding site for cations. oup.com The electrostatic interactions between the electron-donating oxygen atoms and the positive charge of the metal ions are the primary driving force for this complexation. researchgate.netoup.com

This compound (CF6) demonstrates selective binding towards various metal cations, a property that is highly dependent on the solvent environment and the specific ion. In aqueous solutions (D₂O) and hydro-organic mixtures, native CF6 shows the highest binding affinity for Barium (Ba²⁺) and Lead (Pb²⁺) ions. researchgate.net The binding of cations generally increases as the methanol (B129727) content in the solvent mixture rises. researchgate.net

The following table presents the association constants (Kₛ) for permethylated this compound with various alkali metal picrates, illustrating its binding affinities in different organic solvents.

| Cation | Ionic Radius (Å) | log Kₛ in THF | log Kₛ in Acetone-d₆ |

|---|---|---|---|

| Na⁺ | 1.02 | 3.07 | 3.24 |

| K⁺ | 1.38 | 5.13 | 4.93 |

| Rb⁺ | 1.52 | 4.68 | 4.41 |

| Cs⁺ | 1.67 | 4.33 | 4.01 |

As shown in the table, permethylated this compound exhibits a clear preference for the potassium ion (K⁺) in both tetrahydrofuran (B95107) (THF) and acetone, which aligns with the optimal fit within its crown-ether-like cavity.

The stability of this compound-cation complexes is governed by thermodynamic principles, where the Gibbs free energy change (ΔG) of complexation determines the spontaneity of the process. numberanalytics.com This energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes. Studies on the complexation of permethylated this compound with metal cations in THF have provided insight into these parameters. rsc.orgrsc.org

The table below details the thermodynamic parameters for the complexation of permethylated this compound with alkali metal ions in THF at 298 K.

| Cation | -ΔG (kJ mol⁻¹) | -ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |

|---|---|---|---|

| K⁺ | 29.3 | 43.5 | -14.2 |

| Rb⁺ | 26.7 | 43.5 | -16.8 |

| Cs⁺ | 24.7 | 38.5 | -13.8 |

The data indicate that the complexation is strongly driven by a favorable enthalpy change, which overcomes the unfavorable entropy change for these cations in THF.

Chemical modification of the hydroxyl groups on the this compound scaffold significantly alters its metal cation binding properties. Derivatization can change the host's solubility, conformation, and the electronic properties of the oxygen donor atoms, leading to different binding affinities and selectivities compared to the native form. researchgate.net

For instance, isopropyl-derivatized this compound (isopropyl-CF6) shows slightly higher binding affinities for cations than native CF6 in both D₂O and a 40% methanol-d₄ solution. researchgate.net In contrast, permethylation of the hydroxyl groups leads to a more pronounced change in selectivity. Permethylated CF6 has a binding ability for metal cations that is comparable to that of calix taylorandfrancis.comarene derivatives and much higher than larger permethylated cyclofructans like cycloinuloheptaose and cycloinulooctaose. rsc.orgrsc.org This permethylated derivative also exhibits distinctly different metal ion-binding selectivities from the native molecule. researchgate.net For example, in an 80% methanol-d₄ solution, permethylated CF6 was observed to associate only with the K⁺ cation, showcasing high selectivity. researchgate.net These findings underscore that derivatization is a powerful tool for tuning the molecular recognition capabilities of this compound. researchgate.net

Thermodynamic Parameters Governing this compound-Cation Complexation

Inclusion Complexation with Organic Guest Molecules

Beyond simple ions, this compound can encapsulate a variety of organic guest molecules within its cavity, forming stable inclusion complexes. researchgate.net This process is driven by a combination of non-covalent interactions, creating a unique microenvironment for the guest molecule. nih.gov

The formation of an inclusion complex between this compound and an organic guest is a supramolecular phenomenon governed by a suite of non-covalent interactions. wyatt.commdpi.com These forces, though individually weak, collectively contribute to the stability of the host-guest assembly. wikipedia.org Key interactions include:

Hydrogen Bonding: The hydroxyl groups on the rim of the this compound molecule can act as hydrogen bond donors or acceptors, interacting with polar functional groups on the guest molecule. taylorandfrancis.comfrontiersin.org This is particularly relevant in the formation of "rim complexes" with molecules like amino acids. researchgate.net

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and are crucial for stabilizing the guest within the non-polar cavity of the host. taylorandfrancis.comwikipedia.orgoatext.com

Hydrophobic Interactions: The hydrophobic effect is a primary driving force for complexation in aqueous solutions. The energetically unfavorable interaction between the non-polar guest and the surrounding water molecules is minimized when the guest is sequestered within the hydrophobic cavity of the this compound. taylorandfrancis.comoatext.com

Ion-Dipole and Dipole-Dipole Interactions: When the guest molecule possesses a permanent dipole or is ionic, it can engage in electrostatic interactions with the polar ether linkages and hydroxyl groups of the this compound host. researchgate.netmdpi.com For example, complexes between cyclofructans and amino acids have been deduced to involve both hydrogen bonding and ion-dipole forces. researchgate.net

The specific combination and strength of these interactions depend on the size, shape, and chemical nature of the guest molecule, as well as the solvent used. nih.govnih.gov

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its ability to encapsulate guest molecules and the resulting stability of the complex. The molecule's structure features a u-u-d-u-u-d (up-down) arrangement of its furanose rings in the crystalline state of its permethylated form when complexed with cations like K⁺, Rb⁺, Cs⁺, and Ba²⁺. rsc.orgrsc.org However, in solution at low temperatures, the conformation can differ, for instance, adopting a u-d-u-d-u-d arrangement for the K⁺ complex, indicating a degree of conformational adaptability. rsc.orgrsc.org

This flexibility allows the host molecule to adjust its cavity size and shape to better accommodate a guest, a phenomenon akin to the "induced fit" model in enzyme-substrate binding. nih.gov The ability of a host to reconfigure itself can be crucial for binding guests of varying sizes and shapes. diamond.ac.ukrsc.org The encapsulation of a guest can, in turn, stabilize a particular conformation of the host. nih.govrsc.org The binding strength is therefore a direct consequence of the complementarity between the guest's dimensions and the host's cavity conformation, as well as the energetic favorability of the non-covalent interactions that are formed upon inclusion. nih.govresearchgate.net

Comparative Studies of Binding Characteristics with Other Macrocyclic Hosts

The binding characteristics of this compound (CF6) and its derivatives have been a subject of comparative studies alongside other well-known macrocyclic hosts such as cyclodextrins, other cyclofructans, calixarenes, and cucurbiturils. These studies aim to elucidate the unique structural features and interaction modes that govern their molecular recognition capabilities.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-1,4-linked glucose units, forming a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comwikipedia.org This structure allows them to encapsulate hydrophobic guest molecules in aqueous solutions. oatext.com In contrast, native this compound has a more planar, crown ether-like core, and computational modeling suggests its central cavity is not readily accessible. psu.edu Derivatization, particularly at the hydroxyl groups, can disrupt internal hydrogen bonding, allowing the molecule to unfold and better accommodate guest molecules. researchgate.net

A key difference lies in the primary driving force for complexation. For cyclodextrins, inclusion into the hydrophobic cavity is a major factor. oatext.com For this compound and its derivatives, especially in chiral separations, interactions are often dominated by dipole-dipole forces, hydrogen bonding, and π-π interactions rather than deep inclusion. researchgate.neteijppr.com For instance, the enantioselectivity of per-O-methylated this compound (PM-CF6) is considered limited compared to α- and β-cyclodextrins due to a lack of significant inclusion complex formation. researchgate.net The binding affinity of cyclodextrin (B1172386) derivatives can be influenced by the type of guest molecule. For example, the host capability of some persubstituted β-cyclodextrin derivatives decreased with sodium 2-naphthalenesulfonate as a guest but improved with sodium 8-anilino-1-naphthalensulfonate (ANS). nih.gov

Cyclofructans: Within the cyclofructan family, comparisons between this compound (CF6) and cycloinuloheptaose (CF7) reveal that the ring size influences their enantioselectivity. psu.edu While both PM-CF6 and per-O-methylated cycloinuloheptose (PM-CF7) have shown the ability to separate various chiral compounds, they exhibit different selectivities. For example, PM-CF6 was able to resolve derivatives of tartaric acid, whereas PM-CF7 was not. Conversely, PM-CF7 showed better separation for a larger number of β-lactam analytes. psu.edu These differences highlight the subtle yet significant impact of the macrocycle's dimensions on chiral recognition.

Calixarenes and Cucurbiturils: Calixarenes are another class of macrocycles with a "cup-like" shape that can participate in host-guest chemistry. researchgate.net Cucurbiturils, with their rigid structure and carbonyl-fringed portals, are known for their high-affinity binding of cationic and neutral guests. researchgate.net While direct, extensive comparative binding studies between this compound and these two specific host families are less common in the provided context, the general principles of host-guest chemistry apply. The recognition process is governed by factors like size and shape complementarity, as well as non-covalent interactions such as hydrogen bonding, ion-dipole interactions, and hydrophobic effects. researchgate.netnih.gov The flexibility and potential for derivatization of this compound offer a different modality for guest interaction compared to the more rigid structures of cucurbiturils.

The following table provides a conceptual comparison of the binding characteristics of these macrocyclic hosts.

| Feature | This compound | Cyclodextrins | Calixarenes | Cucurbiturils |

| Core Structure | Crown ether-like | Truncated cone | "Cup-like" basket | Rigid, pumpkin-shaped |

| Primary Driving Forces | Dipole-dipole, H-bonding, π-π interactions | Hydrophobic inclusion | π-π stacking, H-bonding, cation-π interactions | Ion-dipole, H-bonding, hydrophobic effects |

| Cavity Access | Limited in native form, enhanced by derivatization | Readily accessible hydrophobic cavity | Varies with conformation and substitution | Accessible through carbonyl-fringed portals |

| Guest Preference | Chiral amines, alcohols, esters | Hydrophobic molecules | Aromatic rings, cations, neutral molecules | Cations, neutral molecules |

| Flexibility | Flexible (especially upon derivatization) | Relatively rigid | Conformationally flexible | Rigid |

Molecular Recognition in Chiral Separations

This compound and its derivatives have emerged as effective chiral selectors in various chromatographic techniques, demonstrating their utility in the challenging task of separating enantiomers. nih.govspringernature.com

Application of this compound and its Derivatives as Chiral Selectors in Chromatographic Techniques

Derivatized this compound has been successfully employed as a chiral stationary phase (CSP) in both high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govspringernature.com Native cyclofructans are generally unsuitable for direct use as CSPs in GC due to their high melting points and poor solubility. psu.edu However, derivatization of the hydroxyl groups overcomes these limitations. psu.eduresearchgate.net

In GC, per-O-methylated this compound (PM-CF6) and 4,6-di-O-pentyl this compound (DP-CF6) have been used as chiral selectors. psu.eduresearchgate.net These derivatized forms can be dissolved in an achiral matrix to create a suitable GLC chiral stationary phase. psu.edu They have demonstrated the ability to separate a range of enantiomers, including esters, β-lactams, alcohols, and amino acid derivatives. psu.eduresearchgate.net

In HPLC, this compound-based CSPs have shown great promise. researchgate.netresearchgate.net For instance, isopropyl carbamate (B1207046) derivatized CF6 bonded to silica (B1680970) has been used as a pH-stable CSP. researchgate.net Aromatic-derivatized cyclofructans, such as the R-naphthylethyl derivative of this compound (RN-CF6), have also been developed and utilized. researchgate.net These CSPs are particularly effective for the separation of compounds containing primary amine groups. researchgate.netmdpi.com The separations are typically carried out in normal phase, polar organic, or supercritical fluid chromatography (SFC) modes. nih.govresearchgate.net

The table below summarizes the application of some this compound derivatives in chiral separations.

| Derivative | Chromatographic Technique | Separated Enantiomers |

| Per-O-methylated this compound (PM-CF6) | Gas Chromatography (GC) | Esters, β-lactams, alcohols, amino acid derivatives, tartaric acid derivatives psu.eduresearchgate.net |

| 4,6-di-O-pentyl this compound (DP-CF6) | Gas Chromatography (GC) | Esters, β-lactams, alcohols, amino acid derivatives psu.eduresearchgate.net |

| Isopropyl carbamate derivatized CF6 (IP-CF6) | High-Performance Liquid Chromatography (HPLC) | Various chiral compounds, particularly primary amines researchgate.netresearchgate.net |

| R-naphthylethyl derivatized CF6 (RN-CF6) | High-Performance Liquid Chromatography (HPLC) | Spiroindoline phytoalexins, compounds with primary amine groups researchgate.netspringernature.com |

| Propyl imidazole (B134444) derivatized CF6 | High-Performance Liquid Chromatography (HPLC) | Acids, neutral compounds, and bases (in normal and polar organic modes) researchgate.net |

Mechanistic Insights into Enantioselectivity and Chiral Discrimination by this compound-Based Stationary Phases

The mechanism of chiral recognition by this compound-based CSPs is a complex interplay of various non-covalent interactions. Unlike cyclodextrins where inclusion complexation is often the dominant factor, the enantioselectivity of this compound derivatives relies more on surface interactions. researchgate.net

The key interactions responsible for chiral discrimination include:

Hydrogen Bonding: The hydroxyl and ether groups on the this compound backbone, as well as functional groups introduced during derivatization (e.g., carbamates, amides), can act as hydrogen bond donors and acceptors. researchgate.neteijppr.com

Dipole-Dipole Interactions: The polar nature of the fructofuranose units and the derivatizing groups contribute significantly to dipole-dipole interactions with the analyte. researchgate.net The separation of β-lactams and derivatized amino acids on permethylated cyclofructans is largely attributed to these types of interactions. researchgate.net

Steric Interactions: The three-dimensional arrangement of the substituents on the this compound macrocycle creates a specific chiral environment. Steric hindrance and fit play a crucial role in differentiating between two enantiomers, allowing one to interact more favorably with the CSP than the other. eijppr.com

π-π Interactions: When aromatic derivatives are used, such as the RN-CF6 or dimethylphenyl-carbamate CF7, π-π stacking between the aromatic rings of the CSP and the analyte becomes an important recognition element. researchgate.netresearchgate.net

Computational modeling and structural studies suggest that the derivatization of the hydroxyl groups is critical. This modification disrupts the intramolecular hydrogen bonds present in the native structure, allowing the macrocycle to "unfold" and expose the chiral recognition sites more effectively. researchgate.netresearchgate.net For instance, methylation of the 3-OH groups helps to expose the central crown ether core. researchgate.net The enantioselective separation process is based on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte, driven by the combination of the interactions mentioned above. researchgate.net The difference in the stability of these two diastereomeric complexes leads to different retention times in the chromatographic system, thus enabling their separation.

Applications of Cycloinulohexaose in Supramolecular Chemistry and Advanced Materials Science

Development of Supramolecular Assemblies and Functional Systems

Supramolecular chemistry focuses on creating complex and functional chemical systems by assembling molecular building blocks through non-covalent interactions. mpg.de Within this field, macrocycles like cycloinulohexaose are of particular interest due to their predefined structures and ability to engage in host-guest chemistry. nih.govresearchgate.net

This compound as a Fundamental Building Block for Supramolecular Architectures

The rigid, well-defined structure of this compound makes it an ideal building block for the programmed self-assembly of larger, ordered supramolecular structures. mpg.denih.gov These cyclic oligosaccharides can form stable complexes with a variety of molecules, serving as foundational units for constructing nano-scale systems. rsc.org The process of self-assembly is driven by a range of non-covalent forces, including hydrogen bonding and van der Waals interactions, which guide the components into a thermodynamically stable arrangement. mpg.denih.gov

The use of such programmed molecules allows for a "bottom-up" approach to fabricating complex architectures, moving from individual molecules to functional materials. researchgate.netunica.it This strategy is central to developing novel systems where the final properties are distinct from those of the individual precursor components. nih.gov The resulting supramolecular assemblies have potential applications in creating functional soft materials and have been explored in the context of chiral cyclometalated gold (III) amphiphiles, which can form structures like lamellar nanostructures, vesicles, and nanotubes. nih.gov

Design and Engineering of Artificial Receptors and Enzyme Mimics Utilizing this compound

The design of artificial receptors and enzyme mimics is a key objective in supramolecular chemistry, aiming to replicate the high specificity and efficiency of biological systems. mdpi.comresearchgate.net this compound and its parent family, cyclofructans, are promising scaffolds for these applications. jmb.or.kr The central part of the cyclofructan molecule contains a characteristic crown ether-like structure that can bind cationic molecules through charge-dipole electrostatic interactions. jmb.or.kr This intrinsic binding capability is a crucial feature for the design of artificial receptors.

Inspired by natural enzymes, chemists have functionalized oligonucleotides and other scaffolds to create catalysts that mimic enzyme activity, such as cleaving phosphodiester bonds or performing oxidation reactions. academie-sciences.fr The core principle involves creating a binding pocket for a substrate and positioning catalytic groups in close proximity to facilitate a reaction. mdpi.comacademie-sciences.fr The development of artificial receptors often involves creating synthetic molecules that can be anchored into cellular membranes, recognize an external signal, and trigger an internal response, analogous to G-protein-coupled receptors (GPCRs). acs.orgd-nb.info While direct examples detailing the complete synthesis of an enzyme mimic from this compound are specific, the fundamental properties of the molecule, such as its binding cavity and potential for chemical modification, align with the established principles of receptor design and biomimetic catalysis. mdpi.comresearchgate.net

Integration of this compound into Advanced Materials

The incorporation of this compound into various materials can impart novel properties and enhance performance. Its stabilizing effects are particularly notable, leading to applications in cryoprotection and the general stabilization of materials. jmb.or.kr

Investigation of this compound for Enhanced Material Functionality and Performance

This compound has been investigated for its ability to improve the functional properties of various materials. As a chiral selector, derivatized this compound has been used to create chiral stationary phases for gas chromatography, enabling the separation of enantiomers of compounds such as esters, beta-lactams, and amino acid derivatives. researchgate.net This application leverages the specific stereochemical interactions between the this compound derivative and the chiral molecules.

Furthermore, the stabilizing effects of cyclofructans are expected to lead to extensive use in medical and chemical fields. jmb.or.kr The ability of these molecules to form inclusion complexes can be used to modify the properties of guest molecules, which is a foundational concept in creating functional materials. Research into cyclophanes, another class of macrocycles, highlights how unique electrochemical and photophysical properties can be engineered into materials by choosing appropriate molecular building blocks. researchgate.net The principles of using macrocycles to create materials with specific electronic or optical characteristics are broadly applicable to this compound. researchgate.net

Role of this compound in Cryoprotection and Stabilization Mechanisms of Various Materials

This compound (often abbreviated as CF-6) has demonstrated significant efficacy as a cryoprotectant, particularly for preserving the structure of liposomes during freezing, freeze-drying, and thawing processes. jmb.or.krnih.gov Cryoprotectants are essential for protecting formulations like solid lipid microparticles and liposomes from the mechanical stress of lyophilization and damage from ice crystal formation. researchgate.net The primary mechanism is believed to be the "water replacement theory," where the cryoprotectant forms hydrogen bonds with the material's surface, effectively replacing the water that is removed during drying. researchgate.net

Studies have shown that this compound is highly effective at inhibiting drug leakage from liposomes and preventing changes in particle size during freeze-drying. nih.gov Research on the cryoprotection of liposomes containing the fluorescent marker calcein (B42510) found that CF-6 maintained the membrane structure effectively. nih.gov The protective effect was dependent on the concentration of CF-6 relative to the lipid content. nih.gov The addition of other substances, such as glycerol (B35011), can further enhance the cryoprotective effect of this compound, leading to even higher retention of the encapsulated contents. nih.govresearchgate.net Liposomes that were freeze-dried with this compound showed no detectable leakage or change in particle size after six months of storage at both 4°C and 25°C, indicating excellent long-term stabilization. nih.gov This stabilizing capability has also been observed with other fructans in protecting membranes against leakage and fusion during dehydration. core.ac.uk

The following table summarizes research findings on the cryoprotective effects of this compound (CF-6) on liposomes.

| CF-6 to Lipid Ratio | Calcein Retention (%) | Calcein Retention with Glycerol Additive (%) |

| 1 | 70 | Not specified |

| >2 | 85 (maximum) | 90 |

This table is based on data from a study on the cryoprotective effects of this compound on liposomes during freeze-thawing. nih.gov The study found that as the ratio of CF-6 to lipid increased from 1 to 5, calcein retention rose from 70% to a maximum of 85% at a ratio of 2 or more. The addition of glycerol further improved this retention to 90%.

Theoretical and Computational Studies of Cycloinulohexaose Systems

Molecular Modeling and Simulation Techniques for Cycloinulohexaose

Molecular modeling encompasses a range of computational methods used to represent, simulate, and analyze molecules to understand and predict their behavior. sathyabama.ac.in These techniques are broadly categorized into quantum mechanics (QM) and molecular mechanics (MM) approaches. gloriabazargan.com MM methods, which use classical physics and empirically derived 'force fields', are particularly suited for large systems like this compound, enabling rapid structural optimizations and long-timescale molecular dynamics (MD) simulations. gloriabazargan.com MD simulations track the movement of atoms over time by numerically solving Newton's equations of motion, providing a view of the system's dynamic behavior, conformational flexibility, and thermodynamic properties. sathyabama.ac.ingloriabazargan.com Such simulations are crucial for exploring how this compound interacts with guest molecules, including the role of flexibility in the binding process. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. iupac.org For a flexible molecule like this compound, with its multiple rotatable bonds, the potential energy surface is vast and complex. Computational methods are essential for mapping this "energy landscape" to identify stable, low-energy conformations and the energy barriers between them.

A common strategy involves using methods like systematic or random searches, Monte Carlo simulations, or molecular dynamics to explore the conformational space. iupac.org The energies of the generated conformers are then calculated using either MM or more accurate QM methods. iupac.org Enhanced sampling techniques, such as metadynamics, are increasingly used to overcome energy barriers in simulations and more exhaustively explore the free energy landscape, revealing various stable and metastable states. mdpi.com This approach provides critical insights into the conformational distributions of both the free this compound host and its guest-bound complexes, highlighting how binding can shift the conformational equilibrium. nih.gov By analyzing the energy landscape, researchers can understand the entropic and dynamic contributions to molecular stability and binding. nih.gov

Table 1: Methods in Computational Conformational Analysis

| Method | Description | Key Insights |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical force fields to rapidly calculate energies of different conformations. gloriabazargan.com | Provides good structural geometries and relative energies for a large number of conformers. |

| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms, allowing the molecule to naturally explore different conformations. gloriabazargan.comnih.gov | Reveals dynamic flexibility, accessible conformations, and pathways for conformational change. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to provide highly accurate energies, but is computationally expensive. Often used to refine energies of key conformers found by MM/MD. gloriabazargan.com | Delivers accurate energy rankings and details of electronic structure for specific conformers. |

| Metadynamics | An enhanced sampling MD technique that adds a history-dependent bias to the potential energy to discourage revisiting previously explored conformations. mdpi.comnih.gov | Facilitates the exploration of complex free energy landscapes and the calculation of free energy differences between stable states. |

| NMR-Assisted Analysis | Combines computational calculations with experimental NMR data (e.g., chemical shifts) to validate and refine conformational ensembles. csic.es | Improves the accuracy of conformational models in solution by anchoring them to experimental observations. |

A primary goal of computational studies on this compound is to predict its ability to bind guest molecules. This involves calculating the binding free energy, a measure of binding affinity, and determining the three-dimensional structure of the resulting host-guest complex. nih.gov Supramolecular hosts like cyclodextrins and cucurbiturils, which are similar to this compound, serve as important models for developing and validating these predictive methods. nih.gov

Several computational strategies are employed to predict binding affinities. Alchemical free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), provide rigorous predictions by simulating a non-physical pathway that transforms the ligand into solvent or another ligand. More approximate, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) estimate binding energy from snapshots of an MD simulation. researchgate.net Advanced techniques like funnel metadynamics have been developed to enhance the sampling of the ligand's binding and unbinding process, improving the accuracy of free energy calculations. nih.gov

The accuracy of these predictions is highly dependent on several factors:

Force Field Parametrization: The parameters used in the MM force field must accurately represent the physics of the host and guest molecules. Inaccurate parameters can lead to large errors in binding affinity predictions. nih.gov

Solvation Models: The effect of the solvent (typically water) is critical. Predictions must account for the energy penalty of desolvating the host's cavity and the guest molecule, as well as the favorable displacement of high-energy water molecules from the cavity upon binding. lehman.edu Both implicit solvent models and methods combining implicit and explicit solvation are used to capture these effects. lehman.edu

Conformational Sampling: The simulation must adequately sample all relevant conformations of the host, guest, and the complex to obtain a statistically reliable result. nih.gov

For predicting interaction geometries, methods ranging from fast semi-empirical quantum methods to more robust Density Functional Theory (DFT) calculations are used to optimize the structure of the host-guest complex and analyze the specific interactions. researchgate.net

Table 2: Approaches for Predicting Host-Guest Binding

| Technique | Principle | Strengths | Challenges |

|---|---|---|---|

| Alchemical Free Energy Calculations (e.g., FEP, TI) | Rigorous method based on statistical mechanics that computes free energy by simulating a non-physical transformation. nih.gov | High accuracy ("gold standard") when properly executed. | Computationally very expensive; sensitive to sampling. |

| MM/PBSA and MM/GBSA | End-point method that combines MM energies with continuum solvation models to estimate binding energy from simulation snapshots. researchgate.net | Computationally less demanding than alchemical methods; good for ranking compounds. | Less accurate; neglects certain entropic contributions. |

| Funnel Metadynamics | An enhanced-sampling MD method that accelerates ligand dissociation/association to compute the binding free energy profile. nih.gov | Provides insight into the binding pathway and can achieve good sampling. | Requires careful setup of collective variables; computationally intensive. nih.gov |

| Docking followed by MD | A fast docking algorithm first predicts the binding pose, which is then refined and evaluated using MD simulations. researchgate.net | Efficient for screening large numbers of potential guests. | Docking scores often correlate poorly with binding affinity; requires MD refinement. |

Computational Conformational Analysis and Exploration of Energy Landscapes for this compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions in this compound Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the properties of a system based on its spatially dependent electron density, which is a simpler quantity. wikipedia.orgchemeurope.com This approach offers a favorable balance between computational cost and accuracy, making it a leading method for electronic structure calculations in chemistry. chemeurope.com

In the context of this compound, DFT is used to:

Analyze Electronic Structure: DFT calculations yield fundamental electronic properties of the host-guest complex, such as the energies and shapes of molecular orbitals, atomic charge distributions, and dipole moments. mdpi.com This information helps to understand how the electronic properties of the host and guest change upon complexation.

Characterize Intermolecular Interactions: The formation of a this compound complex is driven by a combination of noncovalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. While standard DFT functionals can struggle to accurately describe dispersion forces (a key component of van der Waals interactions), this limitation is often overcome by using dispersion-corrected functionals (e.g., B3LYP-D3). researchgate.netchemeurope.com

Perform Energy Decomposition Analysis (EDA): Techniques like EDA can be coupled with DFT calculations to partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. nih.gov This allows for a quantitative analysis of the nature of the forces holding the host-guest complex together.

DFT calculations are crucial for obtaining a detailed, quantum-mechanical understanding of the bonding within this compound complexes, providing insights that are not accessible through classical MM methods alone. mdpi.comsemanticscholar.org

Computational Approaches to Elucidate Molecular Recognition Mechanisms and Enantioselectivity

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. nih.gov For this compound, this involves its ability to selectively bind certain guest molecules over others. Enantioselectivity is a specialized form of molecular recognition where the host preferentially binds one enantiomer of a chiral guest over the other. researchgate.net This phenomenon arises from the formation of transient diastereomeric complexes between the chiral host and each enantiomer, which have different stabilities and geometries. researchgate.net

Computational methods are vital for understanding the structural and energetic basis of this selectivity. The key is to accurately model the subtle differences between the diastereomeric complexes. researchgate.net The typical computational workflow involves:

Modeling the Diastereomeric Complexes: Building initial 3D models of the this compound host in complex with both the R- and S-enantiomers of the chiral guest.

Conformational Search and Simulation: Using molecular dynamics simulations to explore the conformational space of each diastereomeric complex. This allows for the identification of the most stable binding modes and an assessment of the flexibility of the complexes.

Energy Calculations: Calculating the binding energies for both complexes using high-level methods. The difference in binding energy (ΔΔG) between the two diastereomeric complexes determines the degree of enantioselectivity. Because this energy difference is often small, highly accurate methods like dispersion-corrected DFT or other quantum mechanical approaches are often required. researchgate.net

Interaction Analysis: Examining the optimized geometries of the complexes to identify the specific intermolecular contacts (e.g., hydrogen bonds, van der Waals contacts) that are responsible for the differential binding. researchgate.net This analysis explains why one enantiomer binds more strongly than the other.

By dissecting the energetic and structural details of the diastereomeric complexes, computational studies provide a molecular-level rationale for the enantioselectivity observed in experiments, guiding the design of new chiral selectors. researchgate.net

Q & A

Q. What are the established methods for synthesizing cycloinulohexaose, and how are they optimized for purity and yield?

this compound is synthesized enzymatically using Bacillus circulans or related species (e.g., B. polymyxa) in a shake-culture medium containing inulin, yeast extract, and salts at 30°C for 30 hours, followed by heat deactivation at 100°C. Yield optimization involves adjusting microbial strain selection, substrate concentration (e.g., inulin purity), and incubation duration . Post-synthesis purification typically employs column chromatography or crystallization to isolate cyclic oligosaccharides from linear byproducts.

Q. How is the 18-crown-6-like structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography , which reveals the macrocyclic 18-membered ring with alternating fructofuranose units, and MALDI-TOF mass spectrometry for molecular weight validation. For example, X-ray data from Carbohydrate Research (1990) confirmed the cyclic arrangement and hydrogen-bonding network . Nuclear Overhauser Effect (NOE) NMR spectroscopy further validates spatial proximities between protons in the crown ether-like cavity .

Q. What are the primary applications of this compound in basic biochemical research?

this compound is used to study host-guest interactions with metal ions (e.g., Ba²⁺, K⁺) via its crown ether-like cavity. It also serves as a cryoprotectant for liposomes, stabilizing membranes during freeze-drying by inhibiting ice crystal formation, as shown in Chemical and Pharmaceutical Bulletin (1996) .

Advanced Research Questions

Q. How do permethylated derivatives of this compound alter metal ion binding selectivity, and what mechanistic insights explain these changes?

Permethylation (e.g., 6A,6C-di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose) modifies binding specificity by replacing hydroxyl groups with methyl or sulfonyl moieties, shifting affinity from Ba²⁺ to K⁺. FAB mass spectrometry and NMR titration experiments reveal that permethylated derivatives bind cations in acetone via upper-rim oxygens and crown ether pockets rather than the central cavity, with association constants (Kₐ) 10²-fold lower than 18-crown-6 .

Q. What experimental strategies resolve contradictions in reported association constants (Kₐ) for this compound-metal complexes?

Discrepancies in Kₐ values (e.g., Li⁺ vs. Na⁺ affinity) arise from solvent polarity, counterion effects, and measurement techniques. To standardize

Q. How can tandem mass spectrometry (MS/MS) elucidate gas-phase fragmentation pathways of this compound?

Collision-induced dissociation (CID) MS/MS reveals fragmentation patterns dominated by glycosidic bond cleavage and cross-ring ruptures. For example, MALDI-TOF/TOF studies show predominant loss of fructofuranose units (-162 Da) and formation of even-electron ions, contrasting with linear inulooligosaccharides .

Q. What statistical methods are recommended for analyzing this compound’s binding isotherms in heterogeneous systems?

Use nonlinear regression models (e.g., Hill equation for cooperativity, 1:1 Langmuir isotherm for non-cooperative binding) to fit titration data. For polymetallic systems (e.g., Ba²⁺/K⁺ competition), apply global fitting across multiple datasets to deconvolute overlapping binding events .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis?

Q. How should researchers address low yields in permethylated this compound synthesis?

Optimize reaction conditions:

Q. What ethical and safety considerations apply to handling this compound derivatives?

- For sulfonylated derivatives (e.g., biphenyl-4,4′-disulfonyl chloride reactions), adhere to GLP guidelines for eye and skin protection (Sigma-Aldrich SDS) .

- Dispose of metal-complexed waste via certified hazardous waste protocols due to heavy metal contamination risks .

Data Presentation Standards

- Tables : Include association constants (Kₐ) with error margins, solvent system, and temperature (Example):

| Metal Ion | Kₐ (M⁻¹) in Acetone | Method | Reference |

|---|---|---|---|

| K⁺ | 1.2 × 10³ | ITC | |

| Ba²⁺ | 5.8 × 10⁴ | ESI-MS |

- Figures : Annotate X-ray crystallography maps to highlight metal coordination sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.